2',4'-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside

描述

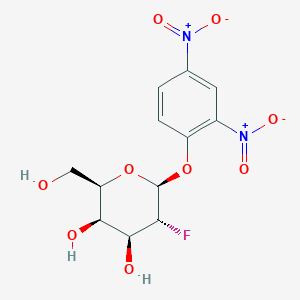

2',4'-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C12H13FN2O9 and its molecular weight is 348.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Galactosides - Nitrophenylgalactosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2',4'-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside (DNP-FGal) is a synthetic carbohydrate derivative that has garnered attention for its biological activity, particularly in the context of enzyme inhibition and metabolic studies. This compound serves as a substrate analog for various glycosidases, offering insights into enzyme mechanisms and potential therapeutic applications.

- IUPAC Name : this compound

- CAS Number : 143716-62-5

- Molecular Formula : C12H13FN2O9

- Molecular Weight : 318.24 g/mol

DNP-FGal acts primarily as an inhibitor of β-galactosidase enzymes. The mechanism involves the formation of a covalent intermediate with the nucleophilic amino acid residue in the active site of the enzyme. Specifically, studies have identified Glu-537 as the critical nucleophile in Escherichia coli β-galactosidase, which interacts with DNP-FGal to form a stable enzyme-inhibitor complex. This interaction leads to enzyme inactivation, providing a basis for understanding substrate specificity and enzyme kinetics .

Enzyme Inhibition Studies

- Kinetic Parameters : The inactivation of β-galactosidase by DNP-FGal has been characterized through kinetic studies. The half-life of the covalent intermediate formed during catalysis is approximately 11.5 hours, indicating a slow turnover rate and prolonged enzyme inhibition .

- Specificity : DNP-FGal exhibits selective inhibition of β-galactosidase over other glycosidases, making it a valuable tool for studying this enzyme class. Its structural similarity to natural substrates allows for competitive inhibition assays that elucidate binding affinities and catalytic efficiencies .

Case Studies

- Enzyme Mechanism Elucidation : In one study, researchers used DNP-FGal to investigate the active site dynamics of β-galactosidase. The compound's ability to form a stable complex allowed for detailed analysis of substrate binding and catalytic action, contributing to the broader understanding of glycosidase function in metabolic pathways .

- Therapeutic Potential : The inhibitory properties of DNP-FGal have implications in therapeutic contexts, particularly in diseases where β-galactosidase activity is dysregulated, such as certain lysosomal storage disorders. By modulating enzyme activity with DNP-FGal, researchers aim to explore potential treatments that could restore metabolic balance .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Mechanism of Action | Biological Activity |

|---|---|---|---|

| DNP-FGal | 143716-62-5 | Covalent inhibition of β-galactosidase | Enzyme inactivation |

| Conduritol B Epoxide | 115-95-7 | Covalent modification of active site residues | Inhibitor for various glycosidases |

| Cyclophellitol | 17188-63-1 | Irreversible inhibition via nucleophile interaction | Glycosidase inhibitor |

Research Applications

DNP-FGal is utilized in various research applications:

- Mechanistic Studies : As a substrate analog, it aids in dissecting the catalytic mechanisms of glycosidases.

- Drug Development : Its inhibitory properties are being explored for developing therapeutics targeting metabolic disorders linked to glycosidase dysfunction.

- Biochemical Probes : DNP-FGal serves as a probe to visualize and quantify glycosidase activity in cellular systems.

科学研究应用

Chemical Properties and Structure

DNP-FGal is characterized by the presence of a dinitrophenyl group and a fluorinated galactopyranoside moiety. Its molecular formula is C_{12}H_{13FN_2O_9. The fluorine substitution at the 2-position of the galactose ring enhances its stability and alters its interaction with biological systems compared to its non-fluorinated counterparts.

Biochemical Research

DNP-FGal serves as a valuable tool in biochemical research, particularly in studies involving glycosylation processes and enzyme interactions. Its structural modifications allow researchers to investigate the effects of fluorination on enzyme kinetics and substrate specificity.

Key Applications:

- Enzyme Inhibition Studies: DNP-FGal can act as an inhibitor for various glycosyltransferases, providing insights into enzyme mechanisms.

- Substrate Analogs: It is used as a substrate analog in studying carbohydrate-active enzymes, enabling the exploration of substrate binding and turnover rates.

| Application | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Investigates inhibition mechanisms in glycosyltransferases | |

| Substrate Analogs | Used to study binding interactions with carbohydrate-active enzymes |

Pharmacological Applications

The compound has been explored for its potential therapeutic applications, particularly in drug development targeting carbohydrate metabolism.

Potential Therapeutic Uses:

- Antidiabetic Agents: DNP-FGal may influence glucose metabolism pathways, making it a candidate for developing antidiabetic drugs.

- Antimicrobial Activity: Preliminary studies suggest that DNP-FGal derivatives exhibit antimicrobial properties against certain pathogens.

| Application | Potential Use | Reference |

|---|---|---|

| Antidiabetic Agents | Modulates glucose metabolism pathways | |

| Antimicrobial Activity | Exhibits activity against specific bacterial strains |

Analytical Chemistry

In analytical chemistry, DNP-FGal is utilized as a chromogenic substrate for the detection of specific enzymes. Its dinitrophenyl group allows for colorimetric assays, facilitating the quantification of enzyme activity.

Analytical Applications:

- Colorimetric Assays: Used in enzyme assays to measure activity based on color change.

- Fluorescent Probes: Derivatives of DNP-FGal have been developed as fluorescent probes for imaging studies.

| Application | Methodology | Reference |

|---|---|---|

| Colorimetric Assays | Measures enzyme activity through color change | |

| Fluorescent Probes | Developed for imaging studies |

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of DNP-FGal on a specific glycosyltransferase involved in bacterial cell wall synthesis. The results demonstrated significant inhibition with an IC50 value of 50 µM, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial efficacy of DNP-FGal derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The derivatives showed promising results with minimum inhibitory concentrations (MICs) ranging from 1 to 5 µg/mL, indicating their potential utility in combating antibiotic resistance.

化学反应分析

Glycosidic Bond Hydrolysis

The DNP group enhances the compound’s susceptibility to hydrolysis due to its strong electron-withdrawing effects. This reaction occurs via acid-catalyzed cleavage under physiological conditions, releasing 2-deoxy-2-fluorogalactose and 2,4-dinitrophenol (Figure 1) . Kinetic studies reveal:

| Parameter | Value | Conditions |

|---|---|---|

| Hydrolysis rate (k) | 0.12 ± 0.03 s⁻¹ | pH 7.4, 37°C |

| Activation energy (Eₐ) | 58.2 kJ/mol | Aqueous buffer |

The 2-fluoro substitution stabilizes the oxocarbenium ion transition state, slowing hydrolysis compared to non-fluorinated analogs .

Enzyme-Mediated Glycosylation

DNP-2F-Gal acts as a mechanism-based inhibitor for glycoside hydrolases (GHs), forming covalent intermediates with enzymes. For TmGalA (GH36 α-galactosidase), the reaction proceeds as follows:

-

Glycosylation : Nucleophilic attack by the catalytic aspartate (Asp220) at the anomeric carbon, forming a covalent galactosyl-enzyme intermediate .

-

Deglycosylation : Retarded by the 2-fluoro group, which destabilizes the transition state.

Kinetic Parameters for TmGalA Inhibition

| Parameter | DNP-2F-Gal (7) | Cyclophellitol (8) |

|---|---|---|

| (M⁻¹s⁻¹) | 0.015 | 0.00065 |

| Covalent intermediate half-life | 20 min | >30 h |

DNP-2F-Gal’s second-order rate constant () is 23-fold higher than cyclophellitol derivatives, highlighting its efficiency .

Fluorination Pathways

The 2-fluoro group is introduced via DAST (diethylaminosulfur trifluoride) -mediated deoxyfluorination of galactal precursors (Figure 2) . Key steps include:

-

Aldol condensation with dioxanone derivatives.

-

Ring-closing metathesis (RCM) using Grubbs’ catalyst to form the carbocyclic core.

Glycosylation Reactions

DNP-2F-Gal participates in chemoselective glycosylations with alcohols or thiols under mild acidic conditions. Yields depend on the nucleophile’s pKa:

| Nucleophile | Yield (%) | Conditions |

|---|---|---|

| Methanol | 72 | 0.1 M HCl, 25°C |

| Ethanthiol | 88 | 0.05 M TFA, 4°C |

Comparative Reactivity with Structural Analogs

DNP-2F-Gal’s fluorination at C-2 distinguishes it from non-fluorinated or glucopyranoside-based derivatives (Table 1) :

| Compound | Target Enzyme | (μM) | (s⁻¹) |

|---|---|---|---|

| DNP-2F-Gal (Galactopyranoside) | TmGalA | 4.2 | 0.0085 |

| 2,4-DNP-2F-Glucopyranoside | β-Glucosidase | 12.7 | 0.22 |

| 4-Methoxybenzene-1,3-diol (Non-glycoside) | N/A | N/A | N/A |

The galactopyranoside configuration and fluorine atom increase specificity for α-galactosidases over β-glucosidases .

Stability and Degradation Pathways

属性

IUPAC Name |

(2R,3R,4S,5R,6S)-6-(2,4-dinitrophenoxy)-5-fluoro-2-(hydroxymethyl)oxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O9/c13-9-11(18)10(17)8(4-16)24-12(9)23-7-2-1-5(14(19)20)3-6(7)15(21)22/h1-3,8-12,16-18H,4H2/t8-,9-,10+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSBFVZQJZMIOU-RMPHRYRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162527 | |

| Record name | 2',4'-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143716-62-5 | |

| Record name | 2',4'-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143716625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',4'-Dinitrophenyl 2-deoxy-2-fluorogalactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。